molecular formula C15H13NO2 B2556640 5-(Benzyloxy)indolin-2-one CAS No. 156232-24-5

5-(Benzyloxy)indolin-2-one

Cat. No. B2556640
CAS RN: 156232-24-5
M. Wt: 239.274
InChI Key: YQNYTVVGWCZWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)indolin-2-one is a compound with the molecular formula C15H13NO2 . It is used as a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes .


Synthesis Analysis

The synthesis of indolin-2-one derivatives has been reported in various studies . For instance, one study described the synthesis of three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety .


Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)indolin-2-one can be represented by the InChI code 1S/C15H13NO2/c17-15-9-12-8-13 (6-7-14 (12)16-15)18-10-11-4-2-1-3-5-11/h1-9,16-17H,10H2 .


Chemical Reactions Analysis

5-(Benzyloxy)indolin-2-one has been used as a reactant in various chemical reactions. For example, it has been used in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes, selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions, and metal-free Friedel-Crafts alkylation reactions .


Physical And Chemical Properties Analysis

5-(Benzyloxy)indolin-2-one is a white to light yellow powder . It has a molecular weight of 239.27 .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 5-(Benzyloxy)indolin-2-one is not mentioned in the search results, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

While specific future directions for 5-(Benzyloxy)indolin-2-one were not found in the search results, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

5-phenylmethoxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-9-12-8-13(6-7-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNYTVVGWCZWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)indolin-2-one

CAS RN

156232-24-5
Record name 5-(Benzyloxy)indolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.